4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Reference standard synthesis Drug metabolism Cytochrome P450 phenotyping

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one, also designated 3-hydroxymethyl-4-bromoantipyrine, is a heterocyclic building block of the pyrazolone family (C₁₁H₁₁BrN₂O₂, MW 283.12). It features a bromine atom at the 4-position and a hydroxymethyl group at the 3-position of the pyrazolone ring.

Molecular Formula C11H11BrN2O2
Molecular Weight 283.12 g/mol
CAS No. 81122-69-2
Cat. No. B1275791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
CAS81122-69-2
Molecular FormulaC11H11BrN2O2
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CO
InChIInChI=1S/C11H11BrN2O2/c1-13-9(7-15)10(12)11(16)14(13)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3
InChIKeyPINQJWLHQPEMAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS 81122-69-2): A Dual-Handle Pyrazolone Intermediate for Reference Standard Synthesis and Divergent Library Production


4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one, also designated 3-hydroxymethyl-4-bromoantipyrine, is a heterocyclic building block of the pyrazolone family (C₁₁H₁₁BrN₂O₂, MW 283.12). It features a bromine atom at the 4-position and a hydroxymethyl group at the 3-position of the pyrazolone ring [1]. Originally developed as the pivotal intermediate in an improved synthesis of 3-hydroxymethylantipyrine—the primary human metabolite of antipyrine and a widely employed reference substance in cytochrome P450 phenotyping—it remains the most direct precursor to this analytical standard [1].

Why 4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one Cannot Be Replaced by Generic Pyrazolones


The 4-bromo-3-hydroxymethyl substitution pattern is not interchangeable with other halogen or alkyl variants. In palladium-catalyzed C–H arylation, the bromo substituent remains inert under conditions where the iodo analog reacts efficiently, providing a unique chemoselectivity window [1]. Conversely, under reductive debromination conditions (n-Bu₃SnH), the C–Br bond is cleaved quantitatively, delivering the salt-free metabolite standard in near-quantitative yield—a transformation the chloro or iodo congeners do not undergo with comparable cleanliness [2]. The hydroxymethyl group further provides an orthogonal handle for oxidation, esterification, or etherification that is absent in simple 4-haloantipyrines. Generic pyrazolones lacking this dual reactivity either over-react or under-deliver, making substitution ineffective for the most common procurement drivers.

Quantitative Procurement Evidence for 4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one


Near-Quantitative Yield in One-Step Reductive Dehalogenation to the 3-Hydroxymethylantipyrine Reference Standard

The target compound, when reduced with tri-n-butyltin hydride, furnishes salt-free 3-hydroxymethylantipyrine in an almost quantitative yield. This single-step debromination replaces previous multi-step sequences that required isolation of intermediates and produced the metabolite standard in modest overall yields accompanied by inorganic salt contamination [1]. The earlier route described by Danhof et al. (1982) involved a different brominated intermediate and gave substantially lower yields, whereas the current vinyl-bromide reduction strategy delivers the pure reference substance directly.

Reference standard synthesis Drug metabolism Cytochrome P450 phenotyping

Orthogonal Reactivity in Pd-Catalyzed C–H Arylation: Bromo Substituent Remains Intact while Iodo Analog Reacts

In a direct head-to-head study of Pd-catalyzed C–H arylation of antipyrine derivatives, 4-iodoantipyrine served as an efficient heteroaryl coupling partner (isolated yields >80%), whereas 4-bromoantipyrine demonstrated negligible reactivity under identical conditions, leaving the C–Br bond intact [1]. This orthogonal behavior enables synthetic chemists to perform late-stage C–H arylation on the antipyrine scaffold at positions other than C-4 without protecting-group manipulation.

C–H functionalization Palladium catalysis Chemoselectivity

Elevated Melting Point and Crystallinity Facilitate Purification and Scale-Up Handling vs Antipyrine

The target compound melts at 185–187 °C (chloroform solvate), a value 72 °C above antipyrine (mp 113 °C) and approximately 45 °C above 4-bromoantipyrine (mp ~140 °C) . The higher melting point reflects stronger crystal lattice energy, enabling straightforward purification by recrystallization and improving long-term storage stability under ambient conditions.

Melting point Process chemistry Crystallization

Dual Reactive Handles (C–Br + CH₂OH) Enable Iterative Divergent Functionalization Lacking in Mono-Substituted Antipyrines

The simultaneous presence of a versatile C–Br bond (cross-coupling, nucleophilic aromatic substitution) and a primary hydroxymethyl group (oxidation to aldehyde/carboxylic acid, Mitsunobu, esterification, mesylation) provides two orthogonal diversification points on the pyrazolone scaffold. Simple 4-substituted antipyrines (Br, Cl, I, NH₂, H) lack the hydroxymethyl handle and can undergo only one diversification event [1][2]. 3-Hydroxymethylantipyrine conversely lacks the halogen handle for cross-coupling.

Bifunctional building block Divergent synthesis Medicinal chemistry

Procurement-Driven Application Scenarios for 4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one


Synthesis of High-Purity 3-Hydroxymethylantipyrine Reference Standard for CYP450 Phenotyping

The compound is the direct precursor for producing the 3-hydroxymethylantipyrine analytical reference standard. A single-step reductive debromination with n-Bu₃SnH yields salt-free material in near-quantitative yield, eliminating the multi-step, low-yield routes previously used [1]. Clinical pharmacology laboratories and CROs performing CYP1A2 and CYP2C9 phenotyping rely on this standard for LC-MS/MS calibration.

Divergent Medicinal Chemistry Library Synthesis via Sequential Orthogonal Functionalization

The bromo and hydroxymethyl groups permit iterative diversification: the hydroxymethyl moiety can be oxidized to an aldehyde for reductive amination or converted to a leaving group, while the C–Br bond remains available for Suzuki, Buchwald–Hartwig, or other cross-coupling reactions [1][2]. This allows construction of focused compound libraries from a single scaffold without protecting-group manipulation.

Chemoselective Late-Stage C–H Arylation of the Antipyrine Core

Because the 4-bromo substituent is inert under Pd-catalyzed C–H arylation conditions that efficiently couple the 4-iodo analog, the target compound can undergo regioselective functionalization at other positions while preserving the bromine for a subsequent coupling step [1]. This orthogonal strategy is valuable for synthesizing complex antipyrine-based probes and materials.

Coordination Chemistry and Metal Complex Synthesis

Pyrazolones with a free hydroxymethyl group can act as O,N-bidentate ligands. The bromo substituent further enables post-complexation functionalization. Researchers developing luminescent metal complexes or MRI contrast agents have utilized analogous antipyrine derivatives, and the dual-handle nature of this compound expands the accessible chemical space [2].

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